molecular formula C22H34O2 B8034676 Abietic Acid Ethyl Ester

Abietic Acid Ethyl Ester

Cat. No.: B8034676
M. Wt: 330.5 g/mol
InChI Key: AGUBCDYYAKENKG-UHFFFAOYSA-N
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Description

Abietic acid ethyl ester (ethyl rosinate) is a diterpenoid ester derived from abietic acid, a major component of pine resin. It is synthesized via esterification of abietic acid with ethanol, replacing the carboxylic acid group (-COOH) with an ethyl ester (-COOCH₂CH₃) . This modification enhances its solubility in non-polar solvents and organic matrices while retaining the tricyclic fused ring structure characteristic of abietic acid derivatives .

This compound is notable for its applications in industrial formulations, including surfactants, emulsifiers, and additives in vaping liquids .

Properties

IUPAC Name

ethyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-6-24-20(23)22(5)13-7-12-21(4)18-10-8-16(15(2)3)14-17(18)9-11-19(21)22/h9,14-15,18-19H,6-8,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUBCDYYAKENKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862326
Record name Ethyl abieta-7,13-dien-18-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-71-0
Record name Ethyl abietate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Abietic Acid Ethyl Ester typically involves the esterification of abietic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows: [ \text{Abietic Acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods: On an industrial scale, the esterification process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of azeotropic distillation can also help in removing water from the reaction mixture, driving the equilibrium towards the formation of the ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives such as ketones and carboxylic acids.

    Reduction: Reduced derivatives such as alcohols.

    Substitution: Substituted esters with different functional groups.

Scientific Research Applications

Polymer Chemistry

Abietic acid ethyl ester is utilized in the synthesis of renewable polymers. The cationic dimerization of abietic acid has been explored to create diacid dimers, which can then be esterified to produce bisunsaturated dimers. These compounds serve as monomers for polymerization processes, leading to the development of biodegradable plastics .

Polymer Type Monomer Source Properties
Biodegradable PlasticsAbietic Acid DimersRenewable, environmentally friendly
CoatingsAbietic Acid EstersEnhanced adhesion and durability

Coatings and Adhesives

The compound is a significant component in the formulation of coatings, adhesives, and varnishes. Its properties enhance adhesion and improve the durability of these products. Abietic acid esters are commonly used in the production of lacquer and varnish formulations due to their excellent film-forming abilities .

Food Industry

This compound is recognized as a food additive approved by the FDA. It serves as a flavoring agent and stabilizer in food products, contributing to the sensory attributes without compromising safety .

Medical Applications

In medical applications, abietic acid derivatives have shown potential as active pharmaceutical ingredients (APIs). Studies indicate that abietic acid exhibits inhibitory activity against testosterone 5α-reductase, making it a candidate for developing treatments for conditions like benign prostatic hyperplasia .

Case Study 1: Polymer Development

A study explored the cationic dimerization of abietic acid to create novel bio-based polymers. The research demonstrated that these polymers exhibited favorable mechanical properties and biodegradability, making them suitable for environmentally friendly applications in packaging and construction materials .

Case Study 2: Adhesive Formulation

Research conducted on adhesive formulations incorporating abietic acid esters showed improved bonding strength and resistance to environmental factors compared to traditional synthetic adhesives. This application highlights its potential in sustainable construction practices .

Mechanism of Action

The mechanism of action of Abietic Acid Ethyl Ester involves its interaction with cellular components, leading to various biological effects. For instance, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines. The compound may also interact with cellular membranes, altering their fluidity and permeability, which can affect various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Property Abietic Acid Ethyl Ester Abietic Acid Methyl Ester Dehydroabietic Acid Methyl Ester Hydrogenated Abietyl Alcohol Esters
Molecular Formula C₂₂H₃₂O₂ C₂₁H₃₀O₂ C₂₁H₂₈O₂ Varies (e.g., C₂₂H₃₄O₂)
Solubility High in organic solvents Moderate in polar solvents Low in water, high in lipids High in alcohols and esters
Thermal Stability Stable up to 200°C Decomposes above 150°C Resists oxidation Enhanced stability due to saturation
Applications Surfactants, vaping additives Fuel additives, polymer resins Biomarker for heat processes Pharmaceuticals, adhesives

Key Differences:

  • Ester Group Impact: Ethyl esters exhibit higher lipophilicity than methyl esters, enhancing their utility in non-aqueous systems . Methyl esters, however, are preferred in fuel formulations due to lower viscosity .
  • Oxidation Resistance : Dehydroabietic acid derivatives (e.g., methyl ester) are more resistant to oxidation than abietic acid esters due to the absence of conjugated double bonds .
  • Hydrogenated Derivatives : Esters of hydrogenated abietyl alcohol (saturated backbone) show superior thermal stability and are used in high-performance adhesives .

Research Findings

Thermal and Oxidative Stability

  • This compound undergoes slower thermal degradation compared to methyl ester due to steric hindrance from the ethyl group .
  • Under UV irradiation, abietic acid esters decompose into retene (a polycyclic aromatic hydrocarbon), a process accelerated in methyl esters .

Critical Analysis of Contradictions and Limitations

  • Natural vs. Artifactual Esters : Dehydroabietic acid methyl ester was initially thought to be an extraction artifact, but its natural occurrence in marine organisms (e.g., Bugula turrita) challenges this assumption .

Biological Activity

Abietic acid ethyl ester (C22H34O2), a derivative of abietic acid, is a naturally occurring compound found in various coniferous trees. It belongs to the class of abietane diterpenoids and has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, anti-inflammatory, and antiviral properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a bicyclic structure with a carboxylic acid group converted into an ethyl ester. This modification enhances its lipophilicity and potential bioactivity.

Antitumor Activity

Abietic acid derivatives, including this compound, have demonstrated significant antitumor properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines:

  • Cytotoxicity : In vitro studies reveal that abietic acid derivatives exhibit dose-dependent cytotoxic effects against human cancer cells, particularly prostate cancer cells. The introduction of functional groups at specific positions on the abietane skeleton has been shown to enhance this activity. For instance, compounds with a hydroxyl group at the C2 position displayed greater 5α-reductase inhibition and anti-tumor activity compared to those with hydroxyl groups at other positions .
Compound TypeActivity LevelNotes
Abietic Acid DerivativesHighEffective against prostate cancer
Hydroxyl SubstitutedVery HighEnhanced 5α-reductase inhibition

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Studies have shown that abietic acid derivatives possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The antimicrobial efficacy is attributed to their ability to disrupt microbial cell membranes .
  • Antifungal Effects : The compound also demonstrates antifungal activity, particularly against Candida species and dermatophytes.
Pathogen TypeActivity LevelNotes
Gram-positive BacteriaModerateEffective against Staphylococcus
FungiHighEffective against Candida

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory effects:

  • Mechanism of Action : Research indicates that it can inhibit the production of pro-inflammatory cytokines and nitric oxide in macrophages. This suggests potential therapeutic applications for inflammatory diseases .
  • Case Studies : In animal models, treatment with abietic acid derivatives resulted in reduced inflammation markers, indicating their potential as anti-inflammatory agents.

Antiviral Activity

The antiviral properties of abietic acid derivatives have also been explored:

  • Activity Against Viruses : Studies have demonstrated that these compounds can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1). The antiviral efficacy is linked to their structural characteristics and ability to interfere with viral entry or replication processes .
Virus TypeActivity LevelNotes
Herpes Simplex VirusModerateInhibits replication

Case Studies

  • Antitumor Study : A study evaluated the cytotoxic effects of various abietane derivatives on prostate cancer cells. Results indicated that methylated derivatives showed enhanced antitumor activity compared to their parent compounds.
  • Antimicrobial Evaluation : In vitro assays assessed the efficacy of this compound against several bacterial strains, revealing significant inhibition zones in agar diffusion tests.
  • Anti-inflammatory Research : Animal models treated with abietic acid derivatives exhibited reduced levels of inflammatory markers, suggesting potential for therapeutic use in chronic inflammatory conditions.

Q & A

Q. How can researchers optimize the synthesis of abietic acid ethyl ester using homogeneous catalysts?

  • Methodological Answer : this compound is synthesized via esterification of abietic acid with ethanol. Homogeneous catalysts like sulfuric acid or acidic ionic liquids (e.g., 1-(3-sulfonic group) propyl-3-methylimidazole p-toluenesulfonate) are effective. Key parameters include:
  • Catalyst Loading : 1–5 wt.% relative to abietic acid.
  • Temperature : 80–120°C under reflux.
  • Reaction Time : 4–8 hours.
  • Purification : Post-reaction neutralization and extraction with non-polar solvents (e.g., diethyl ether) to isolate the ester.
    Sulfuric acid achieves ~90% conversion but requires post-reaction neutralization, while ionic liquids offer easier catalyst recovery and reuse .

Q. What characterization techniques are essential for confirming the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ester bond formation (e.g., δ ~4.1 ppm for –CH₂–O–CO– in ethyl ester) .
  • Mass Spectrometry (MS) : To verify molecular ion peaks (m/z ~330–332 for this compound) .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at ~1730 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (C–O stretch) .
  • Gas Chromatography (GC) : Quantify purity by comparing retention times with standards .

Q. How can researchers address low yields during esterification due to competing isomerization or dehydrogenation?

  • Methodological Answer : Abietic acid’s conjugated double bonds may undergo isomerization or dehydrogenation under acidic conditions. Mitigation strategies include:
  • Catalyst Selection : Use Brønsted acids (e.g., H₂SO₄) over Lewis acids to minimize side reactions .
  • Temperature Control : Maintain temperatures below 100°C to reduce thermal degradation .
  • Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of ionic liquids in this compound synthesis?

  • Methodological Answer : Acidic ionic liquids act as dual solvent-catalysts by stabilizing the transition state via hydrogen bonding. For example, sulfonic acid-functionalized ionic liquids protonate the carboxylic acid group of abietic acid, enhancing electrophilicity for nucleophilic attack by ethanol. Kinetic studies (e.g., in situ FT-IR) reveal a second-order dependence on acid and alcohol concentrations. Computational modeling (DFT) can further elucidate activation barriers and intermediate stabilization .

Q. How do surface properties of activated carbon influence the catalytic conversion of abietic acid during esterification?

  • Methodological Answer : Activated carbon with basic surface sites (e.g., CGRAN-He, thermally treated to remove acidic groups) promotes dehydrogenation/isomerization pathways. Experimental approaches:
  • Surface Characterization : Use XPS or Boehm titration to quantify acidic/basic sites.
  • Reactivity Studies : Compare conversion rates of abietic acid on carbon with varying surface functionalities.
  • Mechanistic Probes : Isotopic labeling (e.g., deuterated ethanol) to track reaction pathways .

Q. What kinetic models best describe the bulk polymerization of abietic acid-derived acrylate esters?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) data for monomers like dehydroabietic acid-(2-acryloyloxy-ethoxy)-ethyl ester fit both nth-order and autocatalytic models. Key parameters:
  • Activation Energy (Ea) : ~60–80 kJ/mol (determined via Kissinger analysis).
  • Reaction Order : ~1.5–2.0 for nth-order kinetics.
  • Autocatalytic Behavior : Identified by a maximum reaction rate at intermediate conversions (e.g., 20–40%) .

Data Contradiction Analysis

Q. Why do studies report conflicting catalytic efficiencies for sulfuric acid vs. ionic liquids in abietic acid esterification?

  • Methodological Answer : Discrepancies arise from differences in:
  • Reaction Setup : Batch vs. continuous flow systems.
  • Substrate Purity : Commercial abietic acid often contains isomers (e.g., dehydroabietic acid), altering reactivity .
  • Metrics : Some studies report conversion rates, others yield. For example, sulfuric acid may achieve high conversion (90%) but require purification, while ionic liquids yield ~85% with higher reusability .

Experimental Design Tables

Table 1 : Comparison of Catalysts for this compound Synthesis

CatalystConversion (%)Reaction Time (h)ReusabilityReference
H₂SO₄906Low
Acidic Ionic Liquid85–908High
Amberlyst® 157512Moderate

Table 2 : Key Peaks for this compound Characterization

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 4.1 (q, –CH₂–O–CO–), δ 1.3 (t, –CH₃)
FT-IR1730 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O)
GC-MSm/z 330–332 (Molecular ion)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abietic Acid Ethyl Ester
Reactant of Route 2
Abietic Acid Ethyl Ester

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